molecular formula C10H9FN2O B2849569 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazole CAS No. 853180-46-8

4-fluoro-3-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B2849569
CAS No.: 853180-46-8
M. Wt: 192.193
InChI Key: PPZIZHLQOSRABF-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methoxyphenyl)-1H-pyrazole (CAS 853180-46-8) is a fluorinated heterocyclic compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol. This pyrazole derivative serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The compound's structure incorporates both a fluorine atom and a methoxyphenyl group on the pyrazole core, which are common pharmacophores in bioactive molecules. Pyrazole derivatives bearing 4-methoxyphenyl substituents have demonstrated significant research applications as synthetic intermediates for anti-inflammatory agents and have been utilized in the synthesis of more complex heterocyclic systems such as pyrazolyl ureas investigated for their p38 MAP kinase inhibition properties . Researchers employ this fluorinated pyrazole scaffold in the design and development of potential therapeutic agents, including anticancer compounds targeting colorectal adenocarcinoma and lung carcinoma cell lines . The compound is provided exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-fluoro-5-(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZIZHLQOSRABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 4-fluoro-1,3-diketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-5-(4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-fluoro-3-(4-methoxyphenyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenyl group can influence its lipophilicity and overall pharmacokinetic profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Fluorine vs. Trifluoromethyl Groups
  • Target Compound : The fluorine at position 4 introduces moderate electronegativity, enhancing metabolic stability and influencing hydrogen-bonding interactions.
  • Analog : 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () features a trifluoromethyl group at position 3. The trifluoromethyl group is a stronger electron-withdrawing moiety, increasing lipophilicity and resistance to oxidative metabolism compared to fluorine .
  • Impact : Trifluoromethyl analogs often exhibit enhanced binding affinity in enzyme inhibition (e.g., COX-2) but may suffer from higher toxicity profiles .
Methoxyphenyl vs. Chlorophenyl Substitutions
  • Analog: 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole () replaces fluorine with a chlorine atom.
Anti-inflammatory Activity
  • Target Compound : Predicted activity via prostaglandin inhibition due to structural similarity to SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole), a COX-1 inhibitor .
  • Analog : Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) shows COX-2 selectivity (IC₅₀ = 40 nM) due to sulfonamide and trifluoromethyl groups .
  • SAR Insight : Methoxy groups enhance solubility but reduce COX-2 selectivity compared to sulfonamide-containing analogs .
Cytotoxicity and Selectivity
  • Analog : 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives () exhibit ulcerogenic indices (UI = 2.10–4.27) comparable to celecoxib (UI = 4.0), suggesting the target compound may share a favorable safety profile .

Physicochemical Properties

Property 4-Fluoro-3-(4-MeOPh)-1H-pyrazole 1-(4-MeOPh)-3-CF₃-5-(3,4,5-OMePh)-1H-pyrazole 3-Ethoxycarbonyl-1-(4-MeOPh)-1H-pyrazole
Molecular Weight (g/mol) ~218.2 408.37 272.3
LogP (Predicted) 2.8 4.5 3.1
Melting Point (°C) N/A Crystalline (ORTEP data) Oily liquid

    Q & A

    Q. Table 1: Key Synthetic Parameters for Pyrazole Derivatives

    ParameterOptimal ConditionImpact on Yield/PurityEvidence
    Solvent Ratio (EA:PE)9:1Purity >95%
    Reaction Time (CuAAC)16 hoursYield 60–70%
    Catalyst (CuSO₄)0.2 eq.Minimizes byproducts

    Q. Table 2: Biological Activity of Analogous Compounds

    CompoundTargetActivity (IC₅₀)Evidence
    3k (4-fluoro-3-trimethoxyphenyl)Tubulin12 µM
    5-(4-Methoxyphenyl)-1H-pyrazoleCOX-20.8 µM
    3,5-Bis(3,4-dimethoxyphenyl)AntioxidantEC₅₀ = 15 µM

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